Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride
Description
Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a hydrazine derivative featuring a central p-phenylene group connected via oxyethylene (–O–CH₂–CH₂–O–) spacers to two hydrazine moieties, each protonated as dihydrochloride salts. The dihydrochloride form improves stability and reduces volatility compared to free hydrazine bases, making it suitable for applications in pharmaceuticals, materials science, and coordination chemistry .
Properties
CAS No. |
13104-70-6 |
|---|---|
Molecular Formula |
C10H20Cl2N4O2 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
2-[4-(2-hydrazinylethoxy)phenoxy]ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H |
InChI Key |
PEZGQGLJSVCOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The compound is synthesized through the alkylation of hydrazine with a p-phenylenebis(oxyethylene) dihalide. The reaction typically proceeds via nucleophilic substitution, where hydrazine acts as a bidentate nucleophile. Key steps include:
Optimized Parameters
Yield : 72–85% (crude), increasing to 90–95% after recrystallization in ethanol/water.
Alternative Pathway: Reductive Amination
Intermediate Formation
This method involves reductive amination of p-phenylenebis(oxyethylene) dialdehyde with hydrazine:
Critical Observations
- Catalyst Efficiency : Sodium dithionite outperforms traditional catalysts (e.g., Fe/AcOH) in reducing side products.
- Purity Challenges : Residual aldehydes require rigorous washing with cold ether.
Reduction Agent Purity (%) Reaction Time (h) Sodium dithionite 98.5 6 Iron/Acetic acid 87.2 12
Industrial-Scale Hydrochlorination
Cyclic Process for Salt Formation
A cyclic method optimizes dihydrochloride production by recycling mother liquor:
- Hydrazine monohydrochloride concentrate (25–60% w/w) is treated with excess HCl at 25°C.
- The slurry is filtered, and crystals are washed with methanol to prevent caking.
- Mother liquor is combined with fresh hydrazine and HCl for subsequent batches.
Advantages :
Quality Control and Characterization
Analytical Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% (UV detection at 254 nm) |
| Chloride content | Argentometric titration | 22.5–23.5% (theoretical: 23.1%) |
| Moisture | Karl Fischer | ≤0.1% |
Spectroscopic Data
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C–N bend), 1120 cm⁻¹ (C–O–C ether linkage).
- ¹H-NMR (D₂O) : δ 3.7–4.0 (m, –OCH₂CH₂O–), δ 7.2 (s, aromatic H), δ 5.1 (br, NH₂).
Challenges and Mitigation Strategies
Common Issues
Chemical Reactions Analysis
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified hydrazine derivatives and other related compounds.
Scientific Research Applications
Chemical Properties and Structure
Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a hydrazine derivative characterized by its unique chemical structure which includes two oxyethylene groups linked to a p-phenylenebis backbone. This structure contributes to its reactivity and potential applications in various chemical processes.
Aerospace and Propellant Applications
Hydrazine compounds are widely used as rocket propellants due to their high energy density and efficiency. Specifically:
- Rocket Propellants : Hydrazine is utilized in various space missions for propulsion systems. It serves as a monopropellant or as part of bipropellant systems where it reacts with oxidizers like nitrogen tetroxide (N2O4) to produce thrust.
- Fuel Cells : Research has indicated that hydrazine can be used in fuel cells, offering a clean energy alternative with water as the only byproduct during combustion .
Pharmaceutical Applications
Hydrazine derivatives have been investigated for their potential therapeutic properties:
- Anticancer Agents : Some studies suggest that hydrazine derivatives may exhibit cytotoxic effects against cancer cells. For example, research has shown that hydrazine can induce apoptosis in tumor cells through various molecular pathways .
- Antituberculosis Activity : Hydrazines are also noted for their role in developing anti-tuberculosis drugs, particularly through their metabolite interactions .
Environmental Applications
The environmental impact and remediation potential of hydrazines are under investigation:
- Water Treatment : Hydrazine is employed in water treatment processes to remove dissolved oxygen and prevent corrosion in boiler systems .
- Pollutant Degradation : Research indicates that hydrazine can be involved in the degradation of certain pollutants, showcasing its utility in environmental cleanup efforts .
Toxicological Studies and Safety Concerns
While hydrazine has beneficial applications, it also poses significant health risks:
- Toxicity : Hydrazine exposure can lead to severe health issues including neurotoxicity, hepatotoxicity, and carcinogenic effects. Studies highlight the importance of safety protocols when handling this compound .
- Occupational Exposure : Workers in industries using hydrazines must adhere to strict safety standards to mitigate risks associated with chronic exposure .
Case Study 1: Aerospace Worker Exposure
A study involving aerospace workers exposed to hydrazines revealed increased risks of respiratory issues and neurological symptoms. The findings emphasized the need for improved protective measures in workplaces handling hydrazines .
Case Study 2: Anticancer Research
In vitro studies demonstrated that specific hydrazine derivatives could inhibit the growth of cancer cell lines. This research suggests potential pathways for developing novel anticancer therapies based on hydrazine chemistry .
Mechanism of Action
The mechanism of action of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . This compound may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the biological systems being studied.
Comparison with Similar Compounds
Hydrazine Dihydrochloride (CAS 5341-61-7)
- Structure : Simplest hydrazine dihydrochloride (N₂H₆Cl₂).
- Comparison : Lacks the p-phenylenebis(oxyethylene) moiety, resulting in lower molecular weight (134.98 g/mol vs. ~400–500 g/mol for the target compound). The absence of ether linkages reduces solubility in organic solvents and limits its utility in polymer or surfactant applications .
1,1-Diphenylhydrazine Hydrochloride
- Structure : Two phenyl groups attached to a hydrazine core (C₁₂H₁₃N₂Cl).
- Comparison: The aromatic substituents increase hydrophobicity, contrasting with the target compound’s hydrophilic oxyethylene spacers. This difference impacts solubility and reactivity in aqueous vs. nonpolar environments .
Piperazine-Based Hydrochlorides (e.g., HBK14–HBK19)
- Structure: Piperazine rings substituted with phenoxyethoxyethyl or phenoxypropyl groups.
- Their biological activity (e.g., receptor binding) may differ due to piperazine’s cyclic amine structure versus hydrazine’s linear N–N bond .
Physicochemical Properties
| Property | Target Compound | Hydrazine Dihydrochloride | 1,1-Diphenylhydrazine HCl |
|---|---|---|---|
| Solubility | High in water, polar solvents | High in water | Low in water |
| Stability | Enhanced by HCl salt form | Hygroscopic | Stable in dry conditions |
| Reactivity | N–N bond cleavage, coordination | Reductive properties | Aromatic substitution |
Biological Activity
Hydrazine, particularly in its derivatives such as 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride , has garnered attention due to its diverse biological activities. This compound serves as an intermediate in organic synthesis and has implications in pharmacology, toxicology, and environmental health. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, carcinogenic potential, and relevant case studies.
Chemical Structure and Properties
The compound 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a hydrazine derivative characterized by its unique chemical structure. It is primarily utilized in the synthesis of pharmaceuticals and polymers. Its structural formula can be represented as follows:
Toxicity
Hydrazine compounds are known for their acute toxicity. The oral LD50 values for hydrazine hydrate have been reported to be approximately 83 mg/kg in mice and 129 mg/kg in rats, indicating significant lethality upon ingestion . Inhalation studies show an LC50 value of about 330 mg/m3 for mice over a four-hour exposure period . Symptoms of acute toxicity include:
- Ataxia
- Dyspnea
- Vomiting
- Convulsions
Chronic exposure can lead to severe health issues affecting the liver, kidneys, and central nervous system .
Genotoxicity
Research indicates that hydrazine exhibits genotoxic properties. In vitro studies have shown positive results for reverse mutation and chromosomal aberrations . In vivo tests have also revealed mixed results; while some tests showed negative outcomes, others indicated potential mutagenic effects . This highlights the need for caution when handling hydrazine derivatives.
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B carcinogen, suggesting it is possibly carcinogenic to humans . Animal studies have demonstrated that hydrazine exposure can lead to tumor formation in various organs including the lungs and liver . A retrospective cohort study did not find a significant increase in cancer risk among humans exposed to hydrazine; however, the evidence from animal studies cannot be overlooked.
Occupational Exposure
A notable case study involved workers exposed to hydrazine during manufacturing processes. Symptoms included neurological deficits and respiratory issues, underscoring the compound's potential to cause central nervous system toxicity . The findings emphasize the importance of protective measures in occupational settings.
Environmental Impact
Hydrazine has been detected as a contaminant in various environmental media. Studies assessing its presence in water sources have raised concerns about public health implications due to its toxicological profile .
Summary of Findings
| Aspect | Details |
|---|---|
| Oral LD50 (mice) | 83 mg/kg |
| Oral LD50 (rats) | 129 mg/kg |
| Inhalation LC50 (mice) | 330 mg/m3 (4-hour exposure) |
| Genotoxicity | Positive results in various assays |
| Carcinogenicity | Classified as Group 2B by IARC |
| Occupational Effects | Neurological and respiratory symptoms reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
